molecular formula C10H14ClNO B2446978 (S)-1-(benzylamino)-3-chloropropan-2-ol CAS No. 198755-87-2

(S)-1-(benzylamino)-3-chloropropan-2-ol

Cat. No.: B2446978
CAS No.: 198755-87-2
M. Wt: 199.68
InChI Key: XNPBVLLNKJHQAO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(benzylamino)-3-chloropropan-2-ol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a benzylamino group and a chloropropanol moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(benzylamino)-3-chloropropan-2-ol typically involves the reaction of benzylamine with an appropriate chloropropanol derivative under controlled conditions. One common method includes the nucleophilic substitution reaction where benzylamine reacts with 3-chloropropan-2-ol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic hydrogenation and chromatographic purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(benzylamino)-3-chloropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

Major Products

The major products formed from these reactions include benzylamino alcohols, ketones, aldehydes, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(benzylamino)-3-chloropropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(benzylamino)-3-chloropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the chloropropanol moiety can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-(benzylamino)cyclohexanol
  • (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid

Uniqueness

(S)-1-(benzylamino)-3-chloropropan-2-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a unique combination of nucleophilic and electrophilic sites, making it a valuable intermediate in synthetic chemistry and a promising candidate in medicinal research.

Properties

IUPAC Name

(2S)-1-(benzylamino)-3-chloropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPBVLLNKJHQAO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

46.25 g of epichlorohydrin, 33.5 g of benzylamine and 250 ml of cyclohexane were stirred together at ambient temperature for 24 hours. The precipitate formed was filtered off and recrystallized from toluene to give N-benzyl-3-amino-1-chloropropan-2-ol (1A), as a crystalline solid, m.p.: 70°-71° C., in 55% yield.
Quantity
46.25 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.